Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate
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Overview
Description
The compound tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a chemical structure that is related to a class of compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and synthesis methods that could be relevant to the synthesis and analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that often start from commercially available precursors. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . Similarly, the synthesis of a high-affinity ligand for the benzodiazepine receptor was accomplished in four steps starting from 5-chloroisatoic anhydride . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic techniques. For instance, the structures of 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones were confirmed by IR, heteronuclear NMR spectroscopy, HRMS, and single-crystal XRD . These techniques are crucial for determining the structure of the compound , ensuring the correct placement of functional groups and the overall molecular conformation.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, including nitration, diazotization, electrophilic halogenation, and cycloaddition . These reactions are important for modifying the chemical structure to achieve desired properties or to introduce functional groups that can be used in further synthetic steps. Understanding these reactions is essential for the manipulation of the this compound molecule for potential applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally similar compounds can be inferred. These properties include solubility, melting points, and stability, which are influenced by the functional groups present in the molecule. The tert-butyl group, for example, is known to impart steric bulk and can affect the compound's reactivity and physical properties. The analysis of these properties is crucial for the practical application and handling of the compound.
Scientific Research Applications
Synthetic Applications and Heterocyclic Chemistry
The compound is part of a broader class of chemicals with significant interest in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. Heterocycles are crucial in drug design due to their diverse biological activities. For instance, the synthesis and applications of benzimidazoles, quinoxalines, and benzodiazepines, from o-phenylenediamines, offer insights into the synthesis routes that might be relevant for the compound . Such methodologies are pivotal in developing pharmaceuticals and materials with enhanced properties (M. Ibrahim, 2011).
Biological Properties and Drug Discovery
The compound's framework, closely related to pyrazolo[1,5-a]pyrimidine scaffolds, is noteworthy for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. This underscores the compound's potential as a building block in developing drug-like candidates, highlighting the importance of structure-activity relationship (SAR) studies in medicinal chemistry (S. Cherukupalli et al., 2017).
Antioxidant Applications
The examination of synthetic phenolic antioxidants provides context for the compound's potential application in creating materials or drugs designed to retard oxidative reactions. Understanding the environmental occurrence, human exposure, and toxicity of synthetic antioxidants can inform the safety and environmental impact assessments of new compounds, including those with structural similarities to the compound (Runzeng Liu & S. Mabury, 2020).
Environmental Considerations
The compound's structural relation to other heterocyclic compounds implies potential applications in environmental science, such as the biodegradation of related substances (e.g., MTBE) in soil and groundwater. Research in this area focuses on identifying microorganisms capable of decomposing these compounds, which could have implications for environmental remediation efforts (S. Fiorenza & H. Rifai, 2003).
Mechanism of Action
properties
IUPAC Name |
tert-butyl 7-hydroxy-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-6-9-4-5-13-15(9)8-10(16)7-14/h4-5,10,16H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWHEDYCAWSYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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